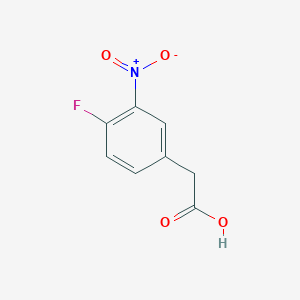

4-Fluoro-3-nitrophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCOFHGXMMGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456175 | |

| Record name | 4-Fluoro-3-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192508-36-4 | |

| Record name | 4-Fluoro-3-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrophenylacetic Acid

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Fluoro-3-nitrophenylacetic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally related molecules to provide valuable comparative insights.

Core Chemical Properties

4-Fluoro-3-nitrophenylacetic acid, with the CAS number 192508-36-4, is a substituted phenylacetic acid derivative. Its core structure consists of a phenylacetic acid backbone with a fluorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring.

Table 1: General and Physical Properties of 4-Fluoro-3-nitrophenylacetic Acid

| Property | Value | Source/Comment |

| CAS Number | 192508-36-4 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity (Typical) | ~95% | [1] |

Due to a lack of direct experimental data, the following table presents data for structurally similar compounds to provide estimated values for 4-Fluoro-3-nitrophenylacetic acid.

Table 2: Comparative Physical Properties of Related Phenylacetic and Benzoic Acid Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Fluoro-3-nitrobenzoic acid | 123-126 | Not available | Soluble in 95% ethanol (50 mg/mL)[2] |

| 4-Nitrophenylacetic acid | 150-155 | 377.6 at 760 mmHg | Slightly soluble in water; Soluble in benzene, alcohol, ether[3][4] |

| 3-Nitrophenylacetic acid | 117-120 | Not available | Soluble in water[5] |

| 4-Hydroxy-3-nitrophenylacetic acid | 146-148 | Not available | Soluble in ethanol (5%)[6] |

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid group. The aromatic region will display complex splitting patterns due to the fluorine and nitro substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and coupling constants (for the carbon-fluorine interaction).

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-N stretching of the nitro group, and C-F stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the nitro group.

Synthesis and Purification Protocols

Proposed Synthesis via Willgerodt-Kindler Reaction

This protocol describes a proposed method for the synthesis of 4-Fluoro-3-nitrophenylacetic acid from 4'-fluoro-3'-nitroacetophenone.

Reaction Scheme:

4'-Fluoro-3'-nitroacetophenone + Sulfur + Morpholine → 4-(4-fluoro-3-nitrophenyl)thioacetomorpholide → 4-Fluoro-3-nitrophenylacetic acid

Experimental Protocol:

-

Thiomorpholide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine 4'-fluoro-3'-nitroacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

The solid product, 4-(4-fluoro-3-nitrophenyl)thioacetomorpholide, is collected by filtration, washed with water, and dried.

-

-

Hydrolysis to Phenylacetic Acid:

-

The crude thiomorpholide is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for 6-8 hours.

-

After cooling, if acidic hydrolysis was used, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

If basic hydrolysis was used, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

The crude 4-Fluoro-3-nitrophenylacetic acid is then collected by filtration.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Analytical Methods

For the analysis and characterization of 4-Fluoro-3-nitrophenylacetic acid, the following methods are proposed:

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to improve volatility.

-

This method can be used to confirm the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of 4-Fluoro-3-nitrophenylacetic acid, studies on structurally related compounds suggest potential areas of interest for drug development professionals.

-

Antitubercular and Antibacterial Potential: Derivatives of 4-fluoro-3-nitrophenol have shown activity against Mycobacterium tuberculosis and Klebsiella pneumoniae.[7][8][9] The 4-fluoro-3-nitrophenyl moiety may act as a pharmacophore. The proposed mechanism of action for a related compound against K. pneumoniae involves the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.[9]

Safety and Handling

Detailed safety information for 4-Fluoro-3-nitrophenylacetic acid is not available. However, based on its structure, the following precautions should be taken:

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Similar nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.

This guide serves as a foundational resource for 4-Fluoro-3-nitrophenylacetic acid. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

References

- 1. brainly.in [brainly.in]

- 2. Convent Benzoic acid to phenyl acetic acid (NCERT, 2012, 2016,2018, outsi.. [askfilo.com]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 5. 3-NITROPHENYLACETIC ACID | 1877-73-2 [chemicalbook.com]

- 6. Manufacturers of 4-Fluoro-3-nitrobenzoic acid, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. brainly.in [brainly.in]

- 8. 1.Write the step mechanism of phenyl acetic acid from Benzoic acid phenyl.. [askfilo.com]

- 9. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Fluoro-3-nitrophenylacetic acid, also known by its IUPAC name, 2-(4-fluoro-3-nitrophenyl)acetic acid. This document details the key identifiers, physicochemical properties, and a plausible synthetic route for this compound, alongside a workflow for its structural analysis.

Compound Identification and Properties

4-Fluoro-3-nitrophenylacetic acid is a substituted phenylacetic acid derivative. Its core structure consists of a benzene ring substituted with a fluoro group at position 4, a nitro group at position 3, and an acetic acid moiety at position 1.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)acetic acid |

| CAS Number | 192508-36-4 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Appearance | Yellow to Brown Solid |

Synthesis Pathway

Caption: Plausible synthesis of 4-Fluoro-3-nitrophenylacetic acid.

General Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Fluorotoluene 4-Fluorotoluene would be treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group primarily at the position ortho to the methyl group and meta to the fluorine, yielding 4-fluoro-3-nitrotoluene.

Step 2: Side-Chain Bromination The resulting 4-fluoro-3-nitrotoluene would undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) to selectively brominate the methyl group, forming 4-fluoro-3-nitrobenzyl bromide.

Step 3: Cyanation The benzylic bromide would then be converted to the corresponding nitrile, 4-fluoro-3-nitrophenylacetonitrile, via nucleophilic substitution with sodium cyanide.

Step 4: Hydrolysis Finally, acid-catalyzed hydrolysis of the nitrile group would yield the desired product, 4-fluoro-3-nitrophenylacetic acid.

Structure Elucidation Workflow

The structural confirmation of the synthesized 4-Fluoro-3-nitrophenylacetic acid would rely on a combination of spectroscopic techniques.

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Fluoro-3-nitrophenylacetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The document details various synthetic strategies, complete with experimental protocols and quantitative data to facilitate laboratory application.

Introduction

4-Fluoro-3-nitrophenylacetic acid is a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the fluorine atom, the nitro group, and the phenylacetic acid moiety, make it a versatile precursor for introducing these pharmacophores into larger molecules. This guide outlines the most effective and commonly employed methods for its synthesis.

Synthetic Strategies

Several viable synthetic pathways can be employed to produce 4-Fluoro-3-nitrophenylacetic acid. The choice of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. The primary strategies are:

-

Direct Nitration of 4-Fluorophenylacetic Acid: This is the most straightforward approach, involving the direct introduction of a nitro group onto the 4-fluorophenylacetic acid backbone.

-

Oxidation of 4-Fluoro-3-nitrotoluene: This two-step method involves the nitration of 4-fluorotoluene followed by the oxidation of the methyl group to a carboxylic acid.

-

Malonic Ester Synthesis: A classic method for forming the acetic acid side chain, this route utilizes a nucleophilic aromatic substitution reaction on a suitable fluoronitrobenzene derivative.

Experimental Protocols and Data

This section provides detailed experimental procedures for the most promising synthetic routes, along with relevant quantitative data.

Route 1: Direct Nitration of 4-Fluorophenylacetic Acid

This method is analogous to the well-established nitration of similar aromatic carboxylic acids.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) in portions, ensuring the temperature remains below 10°C.

-

Once the 4-fluorophenylacetic acid has completely dissolved, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (7.5 mL, 178 mmol) dropwise over 30 minutes, maintaining the temperature between 0 and 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product is then recrystallized from an ethanol/water mixture to yield 4-Fluoro-3-nitrophenylacetic acid as a pale yellow solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluorophenylacetic Acid | N/A |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1] |

| Reaction Time | 1.5 hours | [1] |

| Yield | ~85% (estimated) | [1] |

| Melting Point | Not reported | N/A |

| Purity (HPLC) | >98% (expected) | N/A |

Route 2: From 4-Fluoro-3-nitrotoluene

This route involves two main steps: the nitration of 4-fluorotoluene and the subsequent oxidation of the methyl group.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-fluorotoluene (25.0 g, 227 mmol) and cool to 0°C.

-

Slowly add a mixture of concentrated nitric acid (19.6 kg) and concentrated sulfuric acid (29.3 kg) dropwise, maintaining the reaction temperature between 20-25°C.

-

Stir the reaction for 3 hours at this temperature.

-

After the reaction is complete, allow the layers to separate. The upper organic layer containing the product is washed with water and a dilute sodium bicarbonate solution until neutral.

-

The crude product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluorotoluene | N/A |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | Not specified | [2] |

Experimental Protocol:

-

To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add 4-Fluoro-3-nitrotoluene (1.0 g, 6.45 mmol).

-

Carefully add concentrated sulfuric acid (3.6 mL).

-

Heat the reaction mixture to 120°C for 2 hours.

-

After cooling to room temperature, quench the reaction by pouring it onto crushed ice.

-

Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-nitrotoluene | [3] |

| Reagents | K₂Cr₂O₇, H₂SO₄, Acetic Acid | [3] |

| Reaction Time | 2 hours | [3] |

| Reaction Temperature | 120°C | [3] |

| Yield | 83% (for an isomer) | [3] |

Route 3: Malonic Ester Synthesis

This approach builds the acetic acid side chain onto a pre-functionalized aromatic ring.

Experimental Protocol:

-

In a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.1 eq) to a solution of diethyl malonate (1.2 eq).

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add 1,4-difluoro-2-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product, diethyl 2-(4-fluoro-3-nitrophenyl)malonate, with an organic solvent.

-

Hydrolyze the resulting diester using a strong base (e.g., NaOH) in an ethanol/water mixture.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding 4-Fluoro-3-nitrophenylacetic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1,4-Difluoro-2-nitrobenzene, Diethyl malonate | [4][5] |

| Base | Sodium Hydride or Sodium Ethoxide | [4][6] |

| Overall Yield | Moderate to good (expected) | N/A |

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Direct nitration of 4-fluorophenylacetic acid.

Caption: Synthesis via oxidation of 4-fluoro-3-nitrotoluene.

Caption: Malonic ester synthesis pathway.

Conclusion

The synthesis of 4-Fluoro-3-nitrophenylacetic acid can be achieved through several effective methods. The direct nitration of 4-fluorophenylacetic acid offers a concise route, while the oxidation of 4-fluoro-3-nitrotoluene provides an alternative from a different starting material. The malonic ester synthesis represents a more classical and versatile approach. The selection of the optimal synthetic strategy will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 3. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic Acid (CAS No. 192508-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid, with the CAS number 192508-36-4, is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Fluoro-3-nitrophenylacetic acid is presented below. It is typically a solid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 192508-36-4 | [2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | |

| IUPAC Name | 2-(4-Fluoro-3-nitrophenyl)acetic acid | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Purification

General Synthesis Workflow

The synthesis of 4-Fluoro-3-nitrophenylacetic acid likely involves a multi-step process, starting from a commercially available substituted benzene derivative. A potential workflow is illustrated in the diagram below.

Caption: A potential synthetic pathway for 4-Fluoro-3-nitrophenylacetic acid.

Hypothetical Experimental Protocol

Step 1: Nitration of 4-Fluorotoluene

-

In a reaction vessel, 4-fluorotoluene is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

The reaction mixture is stirred for a specific duration until the nitration is complete, which can be monitored by thin-layer chromatography (TLC).

-

The mixture is then carefully poured onto ice, and the resulting precipitate, 4-fluoro-1-methyl-2-nitrobenzene, is collected by filtration.

Step 2: Side-chain Bromination

-

The 4-fluoro-1-methyl-2-nitrobenzene is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride).

-

The reaction mixture is refluxed until completion.

-

The resulting (4-fluoro-3-nitrophenyl)methyl bromide is isolated after workup.

Step 3: Cyanation

-

The (4-fluoro-3-nitrophenyl)methyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

This nucleophilic substitution reaction yields (4-fluoro-3-nitrophenyl)acetonitrile.

Step 4: Hydrolysis

-

The final step involves the hydrolysis of the nitrile group of (4-fluoro-3-nitrophenyl)acetonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile is refluxed with a strong acid such as concentrated hydrochloric acid or sulfuric acid.

-

Basic Hydrolysis: The nitrile is refluxed with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

-

The crude 4-Fluoro-3-nitrophenylacetic acid is then isolated by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product with high purity.

Analytical Methods

The identity and purity of 4-Fluoro-3-nitrophenylacetic acid can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.

Applications in Drug Development

4-Fluoro-3-nitrophenylacetic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluoro and nitro groups provides handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Role as a Synthetic Building Block

This compound is utilized in the development of a range of therapeutic agents, including but not limited to anti-inflammatory and analgesic drugs. The general workflow for its application in drug synthesis is depicted below.

Caption: General workflow for the use of 4-Fluoro-3-nitrophenylacetic acid in API synthesis.

The carboxylic acid moiety can be readily converted into an amide by coupling with various amines. The nitro group can be reduced to an amine, which can then participate in a variety of reactions, including the formation of heterocyclic rings, a common feature in many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

While specific drugs derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active molecules. For instance, related acetamide derivatives have been investigated for their potential antibacterial activity against pathogens like Klebsiella pneumoniae.

Safety Information

Based on available data, 4-Fluoro-3-nitrophenylacetic acid is considered harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P305+P351+P338

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

4-Fluoro-3-nitrophenylacetic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a platform for the creation of a wide range of complex molecules with potential therapeutic applications. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.

References

physical and chemical properties of 4-Fluoro-3-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physical and chemical properties of 4-Fluoro-3-nitrophenylacetic acid, a compound of interest in contemporary chemical research and drug discovery. This document collates available data on its properties, outlines relevant experimental protocols, and presents key information in a structured format to support ongoing research and development efforts.

Core Properties

4-Fluoro-3-nitrophenylacetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts distinct electronic properties that are of interest in medicinal chemistry and material science.

Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrophenylacetic acid

| Property | Value | Source/Notes |

| CAS Number | 192508-36-4 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | Not available | Data not found in searches. |

| pKa | Not available | Data not found in searches. |

| Solubility | Soluble in 95% ethanol | Inferred from the solubility of the related compound 4-Fluoro-3-nitrobenzoic acid. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-3-nitrophenylacetic acid was not found in the available literature, a common synthetic route would likely involve the hydrolysis of the corresponding nitrile, 4-fluoro-3-nitrophenylacetonitrile. The synthesis of this nitrile precursor could potentially start from 4-fluoro-3-nitrotoluene.

A generalized workflow for such a synthesis is proposed below.

Figure 1: Proposed synthetic workflow for 4-Fluoro-3-nitrophenylacetic acid.

General Experimental Protocol for Nitrile Hydrolysis

The following is a generalized protocol for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid, which could be adapted for the synthesis of 4-Fluoro-3-nitrophenylacetic acid from its corresponding nitrile. This protocol is based on a known procedure for the hydrolysis of p-nitrobenzyl cyanide.[2]

Materials:

-

4-Fluoro-3-nitrophenylacetonitrile

-

Concentrated sulfuric acid

-

Water

-

Ice

Procedure:

-

In a round-bottom flask, combine the 4-fluoro-3-nitrophenylacetonitrile with a solution of concentrated sulfuric acid in water.

-

Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude 4-Fluoro-3-nitrophenylacetic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Fluoro-3-nitrophenylacetic acid was identified in the performed searches. However, characteristic spectral features can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for 4-Fluoro-3-nitrophenylacetic acid

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), methylene protons (singlet), carboxylic acid proton (broad singlet). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (showing C-F coupling), methylene carbon. |

| IR Spectroscopy | O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-NO₂ stretches (asymmetric and symmetric), C-F stretch. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 199, with fragmentation patterns corresponding to the loss of COOH, NO₂, and other fragments. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling.

-

Storage: Keep containers securely sealed in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Biological Activity and Signaling Pathways

The biological activity of 4-Fluoro-3-nitrophenylacetic acid has not been explicitly detailed in the available literature. However, the presence of the nitroaromatic and fluorinated phenylacetic acid moieties suggests potential for various biological effects. Nitro-containing compounds are known to have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and bioavailability.[7]

Further research is required to elucidate the specific biological targets and potential signaling pathway interactions of 4-Fluoro-3-nitrophenylacetic acid. A hypothetical workflow for investigating its biological activity is presented below.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Nitrophenylacetic acid(3740-52-1) IR Spectrum [chemicalbook.com]

- 4. 4-Nitrophenylacetic acid(104-03-0) IR Spectrum [m.chemicalbook.com]

- 5. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [m.chemicalbook.com]

- 6. 4-Fluoro-3-nitroaniline(364-76-1) 13C NMR spectrum [chemicalbook.com]

- 7. biotechniques.com [biotechniques.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a substituted aromatic carboxylic acid that holds significant interest within the fields of medicinal chemistry and drug development. Its molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique electronic properties that make it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted into other functional groups, such as amines, providing a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the key properties, a detailed experimental protocol for its synthesis, and its potential applications in drug discovery and development.

Physicochemical Properties

The fundamental properties of 4-Fluoro-3-nitrophenylacetic acid are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)acetic acid |

| CAS Number | 192508-36-4 |

| Appearance | Solid |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK--[O-] |

| InChI Key | FLCOFHGXMMGYDB-UHFFFAOYSA-N |

Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

The synthesis of 4-Fluoro-3-nitrophenylacetic acid can be achieved through a two-step process starting from 4-fluorophenylacetic acid. The first step involves the nitration of the aromatic ring, followed by the purification of the desired isomer.

Experimental Protocol:

Step 1: Nitration of 4-Fluorophenylacetic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 4-fluorophenylacetic acid to 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extraction: The precipitated product is then extracted with ethyl acetate (3 x 50 mL).

-

Washing: The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 4-fluoro-3-nitrophenylacetic acid isomer.

Step 2: Characterization

The structure and purity of the synthesized 4-Fluoro-3-nitrophenylacetic acid should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Development and Medicinal Chemistry

Substituted phenylacetic acids are a class of compounds frequently utilized as key intermediates in the synthesis of a wide range of pharmaceuticals. The specific structural motifs of 4-Fluoro-3-nitrophenylacetic acid make it a particularly attractive starting material for the following reasons:

-

Fluorine Substitution: The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability.

-

Versatile Nitro Group: The nitro group serves as a synthetic handle that can be readily reduced to an amino group. This primary amine can then be further functionalized through various reactions, such as amide bond formation, sulfonylation, or diazotization, allowing for the introduction of diverse chemical functionalities and the exploration of structure-activity relationships (SAR).

While specific drugs directly synthesized from 4-Fluoro-3-nitrophenylacetic acid are not prominently documented in publicly available literature, its structural analogs are integral to the synthesis of various therapeutic agents. For instance, nitrophenylacetic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The unique combination of a fluoro and a nitro substituent on the phenylacetic acid scaffold makes it a high-value building block for the generation of novel chemical entities in drug discovery programs targeting a wide range of diseases.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-Fluoro-3-nitrophenylacetic acid from 4-fluorophenylacetic acid.

Caption: Synthetic route to 4-Fluoro-3-nitrophenylacetic acid.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression of how 4-Fluoro-3-nitrophenylacetic acid can be utilized as a starting material in a drug discovery pipeline.

Caption: Role as a building block in drug discovery.

An In-depth Technical Guide to 2-(4-Fluoro-3-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluoro-3-nitrophenyl)acetic acid, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, spectral analysis, and explores its current and potential applications in biomedical research.

Chemical Identity and Properties

IUPAC Name: 2-(4-Fluoro-3-nitrophenyl)acetic acid

This compound is a derivative of phenylacetic acid, featuring a fluorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring. The presence and orientation of these functional groups are critical to its chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| CAS Number | 192508-36-4 |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The synthesis of 2-(4-Fluoro-3-nitrophenyl)acetic acid can be challenging. A common conceptual pathway involves the nitration of a fluorinated phenylacetic acid precursor. However, achieving high yields and purity can be difficult due to the formation of isomers.

One potential synthetic approach is analogous to the synthesis of related compounds, such as the preparation of 2,4,5-trifluorophenylacetic acid, which involves the condensation of a substituted nitrobenzene with a malonic ester, followed by hydrolysis and decarboxylation. A detailed experimental protocol for a similar transformation is outlined below, which can be adapted for the synthesis of the title compound.

Conceptual Synthesis Workflow:

Conceptual Synthetic Pathway

Experimental Protocol (Adapted from related syntheses):

A multi-step synthesis starting from 4-fluoro-3-nitrotoluene is a plausible route.

Step 1: Bromination of 4-Fluoro-3-nitrotoluene

-

4-Fluoro-3-nitrotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

-

The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

-

The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 4-fluoro-3-nitrobenzyl bromide.

Step 2: Cyanation of 4-Fluoro-3-nitrobenzyl bromide

-

The crude 4-fluoro-3-nitrobenzyl bromide is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

Sodium cyanide is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC for the disappearance of the benzyl bromide.

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give 2-(4-fluoro-3-nitrophenyl)acetonitrile.

Step 3: Hydrolysis of 2-(4-Fluoro-3-nitrophenyl)acetonitrile

-

The acetonitrile derivative is subjected to hydrolysis using a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is isolated by acidification (if basic hydrolysis was used) to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.

Spectral Data

1H NMR:

-

A singlet for the methylene (-CH₂) protons, expected around 3.7-4.0 ppm.

-

A complex multiplet for the aromatic protons, with signals influenced by the fluorine and nitro group substituents.

13C NMR:

-

A signal for the carboxylic acid carbon around 170-180 ppm.

-

A signal for the methylene carbon around 40-45 ppm.

-

Multiple signals in the aromatic region (110-160 ppm), with carbon-fluorine coupling observable.

FTIR:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

Characteristic C-NO₂ stretching bands (around 1530 and 1350 cm⁻¹).

-

C-F stretching vibrations.

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z 199.

Applications in Research and Drug Development

Phenylacetic acid derivatives are known to possess a wide range of biological activities, and 2-(4-Fluoro-3-nitrophenyl)acetic acid serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Potential as an Intermediate in Anticancer Drug Discovery: Derivatives of phenylacetic acid have been investigated as potential anticancer agents. The core structure of 2-(4-fluoro-3-nitrophenyl)acetic acid can be modified to synthesize a library of compounds for screening against various cancer cell lines.

Role in the Development of Antimicrobial Agents: Acetamide derivatives, which can be synthesized from 2-(4-fluoro-3-nitrophenyl)acetic acid, have shown promise as antibacterial agents. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae.[1] The mechanism of action is thought to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall.[1]

Use as a Molecular Probe: The unique electronic properties conferred by the fluoro and nitro substituents make this compound a useful probe for studying enzyme-substrate interactions and metabolic pathways.[2]

Logical Flow for Drug Discovery Application:

References

4-Fluoro-3-nitrophenylacetic acid: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Fluoro-3-nitrophenylacetic acid (CAS No. 192508-36-4). The information is compiled to assist researchers, scientists, and drug development professionals in handling this compound safely and responsibly in a laboratory or industrial setting.

GHS Hazard Identification and Classification

4-Fluoro-3-nitrophenylacetic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion, skin and eye contact, and respiratory irritation.

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

|

| Warning |

GHS Hazard Statements

The following table summarizes the GHS hazard statements associated with 4-Fluoro-3-nitrophenylacetic acid.

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

| Code | Precautionary Statement |

| P101 | If medical advice is needed, have product container or label at hand. |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing and eye/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P3 |

4-Fluoro-3-nitrophenylacetic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenylacetic acid is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and a nitro group on the phenylacetic acid scaffold, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential applications of 4-fluoro-3-nitrophenylacetic acid, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Chemical and Physical Properties

4-Fluoro-3-nitrophenylacetic acid, with the CAS number 192508-36-4, is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized in the tables below. The isomeric form, 3-fluoro-4-nitrophenylacetic acid (CAS: 163395-24-2), exhibits distinct properties and should not be confused.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| IUPAC Name | 2-(4-Fluoro-3-nitrophenyl)acetic acid | [1] |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK--[O-] | |

| InChI Key | FLCOFHGXMMGYDB-UHFFFAOYSA-N | |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [2] |

Table 1: General Properties of 4-Fluoro-3-nitrophenylacetic acid.

Spectroscopic Data (Predicted)

While specific, publicly available spectra for 4-fluoro-3-nitrophenylacetic acid are limited, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds such as 4-fluoro-3-nitrobenzoic acid and other nitrophenylacetic acid derivatives.[3][4][5][6][7]

| Spectroscopy | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methylene protons (-CH₂-) (δ ~3.8 ppm), Carboxylic acid proton (-COOH) (δ >10 ppm) |

| ¹³C NMR | Carboxylic acid carbon (C=O) (δ ~170-180 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbon (-CH₂) (δ ~40 ppm) |

| IR (cm⁻¹) | O-H stretch (carboxylic acid): ~2500-3300 (broad), C=O stretch (carboxylic acid): ~1700, C-NO₂ stretch: ~1530 and ~1350, C-F stretch: ~1200-1300 |

| Mass Spec (m/z) | Molecular Ion [M]⁺: 199, [M-COOH]⁺: 154 |

Table 2: Predicted Spectroscopic Data for 4-Fluoro-3-nitrophenylacetic acid.

Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

Proposed Synthetic Pathway

A potential and efficient synthesis of 4-fluoro-3-nitrophenylacetic acid can be envisioned starting from 4-fluorotoluene. The key steps would involve nitration, bromination of the benzylic position, followed by conversion to a nitrile and subsequent hydrolysis.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluoro-3-nitrotoluene

-

To a stirred solution of 4-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-nitrotoluene.

Step 2: Synthesis of 1-(Bromomethyl)-4-fluoro-3-nitrobenzene

-

Dissolve 4-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(bromomethyl)-4-fluoro-3-nitrobenzene.

Step 3: Synthesis of 2-(4-Fluoro-3-nitrophenyl)acetonitrile

-

Dissolve 1-(bromomethyl)-4-fluoro-3-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-fluoro-3-nitrophenyl)acetonitrile.

Step 4: Synthesis of 4-Fluoro-3-nitrophenylacetic acid

-

To 2-(4-fluoro-3-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of 4-fluoro-3-nitrophenylacetic acid is collected by filtration, washed with cold water, and dried.[10]

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Applications in Drug Discovery

While there is limited information on the direct biological activity of 4-fluoro-3-nitrophenylacetic acid, its primary significance lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds.[] The presence of the fluoro and nitro groups allows for a variety of chemical modifications, making it a valuable scaffold in drug discovery programs.

Role as a Synthetic Intermediate

Derivatives of nitrophenylacetic acids are utilized in the synthesis of various therapeutic agents. For instance, related compounds have been used to develop inhibitors of enzymes implicated in cancer and infectious diseases.[2] The general workflow for utilizing such an intermediate in a drug discovery pipeline is illustrated below.

Potential Therapeutic Areas

Given the structural motifs present in 4-fluoro-3-nitrophenylacetic acid, its derivatives could be explored for a range of therapeutic applications, including but not limited to:

-

Anticancer Agents: The nitrophenyl group is a feature in some anticancer compounds.

-

Anti-inflammatory Agents: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties.

-

Antimicrobial Agents: The incorporation of fluorine and a nitro group can enhance the antimicrobial activity of organic molecules.

Further research is required to fully elucidate the biological potential of 4-fluoro-3-nitrophenylacetic acid and its derivatives.

Safety and Handling

4-Fluoro-3-nitrophenylacetic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Fluoro-3-nitrophenylacetic acid is a valuable chemical intermediate with considerable potential in the field of drug discovery and development. While detailed biological studies on the compound itself are scarce, its utility as a synthetic building block is evident from the diverse range of biologically active molecules that can be derived from it. This technical guide has provided a summary of its properties, a plausible synthetic route with a detailed (though hypothetical) experimental protocol, and an overview of its potential applications. It is hoped that this compilation of information will serve as a useful resource for researchers and scientists working in the field of medicinal chemistry.

References

- 1. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum [chemicalbook.com]

- 4. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum [chemicalbook.com]

- 5. 3-NITROPHENYLACETIC ACID(1877-73-2) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Nitrophenylacetic acid(104-03-0) IR Spectrum [m.chemicalbook.com]

- 7. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [chemicalbook.com]

- 8. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 9. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Unveiling 4-Fluoro-3-nitrophenylacetic Acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid, a substituted phenylacetic acid derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and a nitro group on the phenyl ring, impart specific electronic properties that make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3-nitrophenylacetic acid is presented in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 192508-36-4 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity | Typically ≥95% |

Historical Context and First Reported Synthesis

The first documented synthesis of 4-Fluoro-3-nitrophenylacetic acid appears in the patent literature, specifically in the international patent application WO2004/89912.[1] This patent, filed in the early 2000s, describes the preparation of a series of compounds, including 4-Fluoro-3-nitrophenylacetic acid, for their potential therapeutic applications. The initial synthesis was likely driven by the need for novel intermediates in the development of new pharmaceutical agents.

While the patent literature marks its formal entry into the chemical landscape, the synthesis of this compound builds upon established principles of organic chemistry, particularly electrophilic aromatic substitution and functional group manipulation.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

The synthesis of 4-Fluoro-3-nitrophenylacetic acid can be achieved through a multi-step process, logically derived from established chemical reactions. A plausible and commonly employed synthetic route is outlined below.

A Proposed Synthetic Pathway

A plausible synthetic route for 4-Fluoro-3-nitrophenylacetic acid.

Step 1: Nitration of 4-Fluorophenylacetic Acid

The primary step involves the nitration of commercially available 4-fluorophenylacetic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring.

Experimental Workflow

Workflow for the nitration of 4-Fluorophenylacetic acid.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 4-fluorophenylacetic acid in a sufficient amount of concentrated sulfuric acid. Cool the mixture in an ice-salt bath to between 0 and 5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid, ensuring the reaction temperature is maintained below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Applications in Drug Discovery

The presence of the nitro group in 4-Fluoro-3-nitrophenylacetic acid makes it a versatile precursor for further chemical modifications. The nitro group can be readily reduced to an amino group, which can then be used in a variety of coupling reactions to build more complex molecular architectures. This strategic placement of functional groups has made it an attractive starting material for the synthesis of inhibitors of various enzymes and receptors that are targets in drug discovery programs.

Conclusion

While the discovery of 4-Fluoro-3-nitrophenylacetic acid is rooted in the practical needs of medicinal chemistry as evidenced by its appearance in the patent literature, its synthesis relies on fundamental and well-understood organic reactions. This technical guide provides a comprehensive overview of its properties, historical emergence, and a detailed protocol for its preparation. As research in drug discovery continues to advance, the utility of this versatile building block is likely to expand, leading to the development of new and innovative therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a valuable and versatile building block in organic synthesis, particularly in the construction of fluorinated heterocyclic compounds. Its unique structure, featuring a phenylacetic acid core functionalized with both a fluorine atom and a nitro group, allows for a range of chemical transformations. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules, making this reagent particularly attractive for medicinal chemistry and drug discovery.[1][2] The nitro group can be readily reduced to an amine, which can then participate in various cyclization reactions to form nitrogen-containing heterocycles.[3][4]

This document provides detailed application notes and experimental protocols for the use of 4-Fluoro-3-nitrophenylacetic acid in the synthesis of 6-fluorooxindole, a key scaffold in many biologically active compounds.

Key Application: Synthesis of 6-Fluorooxindole

A primary application of 4-Fluoro-3-nitrophenylacetic acid is in the synthesis of 6-fluorooxindole. Oxindole derivatives are prevalent core structures in numerous pharmaceuticals and biologically active compounds.[5][6] The introduction of a fluorine atom at the 6-position of the oxindole ring can enhance the therapeutic potential of these molecules.[5][7]

The synthetic strategy involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of 4-Fluoro-3-nitrophenylacetic acid is selectively reduced to an amino group to yield 3-Amino-4-fluorophenylacetic acid.

-

Intramolecular Cyclization: The resulting amino acid undergoes an intramolecular amide bond formation to afford the desired 6-fluorooxindole.

This transformation is a critical pathway for accessing this important heterocyclic system.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of 6-fluorooxindole.

Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations reported in the literature.[1]

Protocol 1: Synthesis of 3-Amino-4-fluorophenylacetic acid via Nitro Reduction

This protocol describes the reduction of the nitro group of 4-Fluoro-3-nitrophenylacetic acid using sodium dithionite.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluoro-3-nitrophenylacetic acid | 199.14 | 5.0 g | 25.1 |

| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 13.1 g | 75.3 |

| 2 M Sodium Hydroxide (NaOH) Solution | 40.00 | As needed | - |

| 1 M Hydrochloric Acid (HCl) Solution | 36.46 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Water (H₂O) | 18.02 | 150 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |

Procedure:

-

Suspend 4-Fluoro-3-nitrophenylacetic acid (5.0 g, 25.1 mmol) in water (100 mL) in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add 2 M sodium hydroxide solution dropwise with stirring until the solid dissolves and the solution becomes clear.

-

In a separate beaker, dissolve sodium dithionite (13.1 g, 75.3 mmol) in water (50 mL).

-

Add the sodium dithionite solution dropwise to the stirred solution of the sodium salt of 4-Fluoro-3-nitrophenylacetic acid at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 3-Amino-4-fluorophenylacetic acid as a solid. The crude product can be purified by recrystallization if necessary.

Expected Yield: 80-90%

Protocol 2: Synthesis of 6-Fluorooxindole via Intramolecular Cyclization

This protocol describes the intramolecular cyclization of 3-Amino-4-fluorophenylacetic acid to form 6-fluorooxindole.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Amino-4-fluorophenylacetic acid | 169.15 | 3.0 g | 17.7 |

| Toluene | 92.14 | 50 mL | - |

Procedure:

-

Place 3-Amino-4-fluorophenylacetic acid (3.0 g, 17.7 mmol) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene (50 mL) to the flask.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours, collecting any water that is formed in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain 6-fluorooxindole.

Expected Yield: 70-85%

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-fluorooxindole.

Summary of Quantitative Data

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1. Nitro Reduction | 4-Fluoro-3-nitrophenylacetic acid | 3-Amino-4-fluorophenylacetic acid | Na₂S₂O₄, NaOH, HCl | 80-90 |

| 2. Intramolecular Cyclization | 3-Amino-4-fluorophenylacetic acid | 6-Fluorooxindole | Toluene (reflux) | 70-85 |

Conclusion

4-Fluoro-3-nitrophenylacetic acid is a key intermediate for the synthesis of fluorinated heterocyclic compounds of medicinal interest. The protocols provided herein offer a reliable and efficient pathway to 6-fluorooxindole, a valuable scaffold in drug discovery. The straightforward reduction and cyclization sequence allows for the facile construction of this important molecular framework, highlighting the utility of 4-Fluoro-3-nitrophenylacetic acid as a versatile building block in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: 4-Fluoro-3-nitrophenylacetic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its unique structural features, including a fluorine atom, a nitro group, and a phenylacetic acid moiety, provide multiple reaction sites for chemical modification and elaboration. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, while the nitro group can be readily reduced to an amine, serving as a key functional handle for further diversification. This document provides detailed application notes and protocols for the use of 4-Fluoro-3-nitrophenylacetic acid in the synthesis of a representative p38 MAP kinase inhibitor, a class of molecules with significant potential in the treatment of inflammatory diseases.

Application: Synthesis of a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The 4-fluoro-3-nitrophenylacetic acid scaffold can be effectively utilized to synthesize potent and selective p38 MAP kinase inhibitors.

Rationale for using 4-Fluoro-3-nitrophenylacetic acid:

-

Introduction of the 4-Fluorophenyl Moiety: The 4-fluorophenyl group is a common feature in many p38 MAP kinase inhibitors, where it often occupies a key hydrophobic pocket in the ATP-binding site of the enzyme.

-

Amine Functionality via Nitro Reduction: The nitro group can be easily reduced to an amino group, which can then be used to form an amide bond, a crucial interaction point for many kinase inhibitors.

-

Structural Rigidity and Vectorial Orientation: The phenylacetic acid core provides a defined spatial orientation for the substituents, allowing for precise positioning of key pharmacophoric elements within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative p38 MAP kinase inhibitor synthesized using a 4-Fluoro-3-nitrophenylacetic acid-derived building block.

| Compound ID | Target | Assay Type | IC50 (nM) | TNF-α Inhibition (LPS-stimulated PBMCs, IC50 in nM) |

| FNPA-p38i-01 | p38α MAP Kinase | Enzymatic Assay | 15 | 25 |

| SB203580 (Reference) | p38α MAP Kinase | Enzymatic Assay | 50 | 60 |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluoro-3-aminophenyl)acetic acid

This protocol describes the reduction of the nitro group of 4-Fluoro-3-nitrophenylacetic acid to yield the corresponding amine, a key intermediate for further elaboration.

Materials:

-

4-Fluoro-3-nitrophenylacetic acid

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 4-Fluoro-3-nitrophenylacetic acid (1.0 eq) in a mixture of ethanol and water (4:1, v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(4-Fluoro-3-aminophenyl)acetic acid as a solid.

Protocol 2: Amide Coupling to a Heterocyclic Core

This protocol outlines the coupling of the synthesized 2-(4-Fluoro-3-aminophenyl)acetic acid with a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

2-(4-Fluoro-3-aminophenyl)acetic acid

-

Heterocyclic amine (e.g., 4-(pyridin-4-yl)-1H-imidazol-2-amine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

-

Syringes

-

Stirring bar

Procedure:

-

To a solution of 2-(4-Fluoro-3-aminophenyl)acetic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add BOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the heterocyclic amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the final p38 MAP kinase inhibitor.

Visualizations

Signaling Pathway Diagram

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Caption: Synthetic Workflow for a p38 Inhibitor.

Conclusion

4-Fluoro-3-nitrophenylacetic acid serves as a highly effective and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein demonstrate a clear pathway for its application in the development of a p38 MAP kinase inhibitor. The strategic incorporation of the 4-fluoro-3-aminophenyl moiety, derived from this building block, can lead to the discovery of potent and selective therapeutic agents for the treatment of inflammatory diseases. Researchers are encouraged to adapt and modify these protocols for the synthesis of novel analogs and for the exploration of other potential therapeutic targets.

Synthesis of Diverse Derivatives from 4-Fluoro-3-nitrophenylacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of chemical derivatives starting from 4-Fluoro-3-nitrophenylacetic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites: a carboxylic acid group, an activated fluoro group for nucleophilic aromatic substitution, and a nitro group that can be reduced to an amine. These functionalities allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Overview of Synthetic Pathways

4-Fluoro-3-nitrophenylacetic acid serves as a versatile scaffold for the synthesis of amides, esters, and derivatives arising from the reduction of the nitro group and the substitution of the fluorine atom. The general synthetic strategies are outlined below.

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the key reaction mechanisms involving 4-Fluoro-3-nitrophenylacetic acid and its derivatives. Detailed experimental protocols for core transformations are provided to facilitate its use as a versatile building block in medicinal chemistry and drug development.

Introduction

4-Fluoro-3-nitrophenylacetic acid is a valuable bifunctional building block in organic synthesis. Its chemical reactivity is primarily dictated by three key features: the carboxylic acid moiety, the nitro group, and the fluorine atom activated by the ortho-nitro group. This unique combination allows for a variety of chemical transformations, making it a useful starting material for the synthesis of a diverse range of compounds, including novel heterocyclic scaffolds and potential pharmaceutical agents.

The electron-withdrawing nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) , enabling the introduction of various nucleophiles at the 4-position. The nitro group itself can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles. Finally, the carboxylic acid group provides a handle for amide coupling reactions , allowing for the extension of the molecular framework.

Key Reaction Mechanisms and Applications

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position